1-Palmitoyl-2-valeroyl-sn-glycero-3-phosphocholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

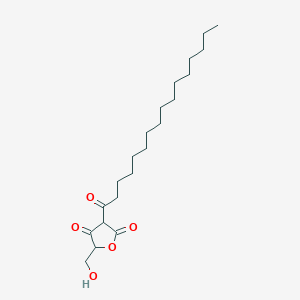

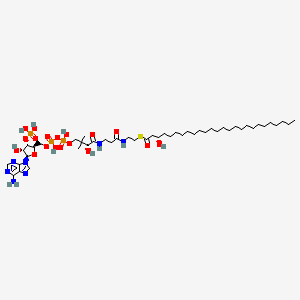

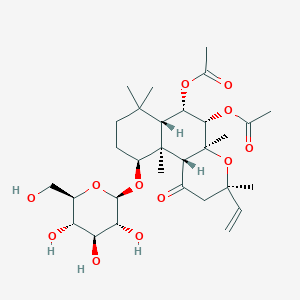

1-palmitoyl-2-valeroyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the two acyl substituents at positions 1 and 2 are specified as palmitoyl and valeroyl respectively. It derives from a hexadecanoic acid and a valeric acid.

Applications De Recherche Scientifique

Oxidation and Physical Properties of Phospholipid Bilayers

Research by Beranová et al. (2010) in "Langmuir" explores the physical properties of oxidized phospholipid membranes, including those containing 1-palmitoyl-2-valeroyl-sn-glycero-3-phosphocholine. The study finds that oxidation leads to increased headgroup hydration and mobility, along with faster lateral diffusion in the membrane, demonstrating significant changes in bilayer structure and phospholipid orientation due to oxidation (Beranová et al., 2010).

Analysis of Phosphatidylcholine Hydrolysis

Kiełbowicz et al. (2012) developed an assay using high-performance liquid chromatography to analyze phosphatidylcholine hydrolysis products. Their method is significant for controlling the acyl migration process of LPC regioisomers, which is crucial in the synthesis or modification of phosphatidylcholine, including variants like 1-palmitoyl-2-valeroyl-sn-glycero-3-phosphocholine (Kiełbowicz et al., 2012).

Enzyme-Assisted Synthesis and Applications

Bogojevic and Leung (2020) in "ACS Omega" describe a chemoenzymatic semisynthetic approach for producing highly pure, mixed-acyl phospholipids like 1-palmitoyl-2-valeroyl-sn-glycero-3-phosphocholine. This method combines the efficiency of chemical synthesis with the specificity of biocatalytic synthesis, offering potential for a variety of experimental applications (Bogojevic & Leung, 2020).

Impact on Physicochemical Properties and Biological Activities

Pande, Kar, and Tripathy (2010) in "Biochimica et Biophysica Acta" studied the impact of oxidatively modified sn-2 fatty acyl chain on the physicochemical properties of tOx-PLs aggregates. Their findings provide direct evidence that specific chemical compositions of sn-2 fatty acyl chains in phospholipids like 1-palmitoyl-2-valeroyl-sn-glycero-3-phosphocholine significantly influence their properties and potential biological activities (Pande, Kar, & Tripathy, 2010).

Oxidized Phospholipids in Chronic Kidney Disease and Periodontitis

Ademowo et al. (2019) in "Free Radical Biology & Medicine" developed a quantification method for oxidized phospholipids, which enables simultaneous measurement of several oxidized phosphocholine species. This method has implications for understanding the role of oxidized phospholipids like 1-palmitoyl-2-valeroyl-sn-glycero-3-phosphocholine in conditions such as chronic kidney disease and periodontitis (Ademowo et al., 2019).

Gas-phase Transformation and Structural Analysis

Stutzman, Blanksby, and McLuckey (2013) in "Analytical Chemistry" demonstrated the gas-phase transformation of phosphatidylcholine cations to anions, providing insights into the structural characterization of phosphatidylcholines. This method can be applied to analyze structural aspects of phospholipids like 1-palmitoyl-2-valeroyl-sn-glycero-3-phosphocholine (Stutzman, Blanksby, & McLuckey, 2013).

Propriétés

Nom du produit |

1-Palmitoyl-2-valeroyl-sn-glycero-3-phosphocholine |

|---|---|

Formule moléculaire |

C29H58NO8P |

Poids moléculaire |

579.7 g/mol |

Nom IUPAC |

[(2R)-3-hexadecanoyloxy-2-pentanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C29H58NO8P/c1-6-8-10-11-12-13-14-15-16-17-18-19-20-22-28(31)35-25-27(38-29(32)21-9-7-2)26-37-39(33,34)36-24-23-30(3,4)5/h27H,6-26H2,1-5H3/t27-/m1/s1 |

Clé InChI |

GJOJUVBYCFSGJT-HHHXNRCGSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1263400.png)

![N-[1-(2,6-difluorophenyl)sulfonyl-3-pyrrolidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263402.png)

![N-Benzyl-N-methyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide](/img/structure/B1263405.png)

![4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide](/img/structure/B1263409.png)

![(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263410.png)

![1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263411.png)

![N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine](/img/structure/B1263415.png)

![2-(6-Methoxy-1-Oxo-1,3-Dihydro-2h-Isoindol-2-Yl)-N-[4-(Piperazin-1-Yl)pyridin-3-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B1263420.png)